Moderate CRF‑BP Binding Affinity in a Cell‑Based Functional Assay – IC50 = 340 nM
In a fluorescence‑based calcium mobilization assay using HEK cells co‑expressing CRF‑BP and CRF‑R2, this compound inhibited the CRF‑BP–CRF‑R2 interaction with an IC50 of 340 nM [1]. For comparison, the classical peptide CRF‑BP inhibitor CRF(6‑33) has been reported to displace CRF from CRF‑BP with an IC50 in the low nanomolar range, but its peptidic nature limits its utility as a CNS‑penetrant tool compound . The majority of non‑peptidic hits from the primary uHTS screen were inactive or >10 µM, placing this compound in a rare activity bracket.
| Evidence Dimension | CRF‑BP binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 340 nM (CRF‑BP–CRF‑R2 complex cell‑based assay) |
| Comparator Or Baseline | CRF(6‑33) peptide: IC50 ~1–10 nM (radioligand displacement); uHTS library hits: >10,000 nM (inactive) |
| Quantified Difference | ~34–340‑fold less potent than optimal peptide probe, but >30‑fold more potent than the HTS inactive baseline |
| Conditions | HEK293 cells expressing CRF‑BP and CRF‑R2; calcium‑sensitive dye; 384‑well format; DMSO vehicle; PubChem AID 651639 |
Why This Matters
For procurement, this represents a validated screening hit with confirmed dose‑response activity, while most commercial CRF‑BP ligands are either peptides (poor PK) or inactive small molecules, making this compound a unique starting point for CNS‑targeted probe development.
- [1] BindingDB Entry BDBM90655. IC50: 340 nM; EC50: >5.30E+4 nM. View Source
